molecular formula C23H20ClF3N6 B2946483 1-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-YL]-4-(pyridin-2-YL)piperazine CAS No. 932987-97-8

1-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-YL]-4-(pyridin-2-YL)piperazine

Katalognummer: B2946483
CAS-Nummer: 932987-97-8
Molekulargewicht: 472.9
InChI-Schlüssel: DUEOSQOHKOKJNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-YL]-4-(pyridin-2-YL)piperazine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • Position 3: A 4-chlorophenyl group, contributing lipophilicity and steric bulk.
  • Position 2: A trifluoromethyl (-CF₃) group, enhancing metabolic stability via electron-withdrawing effects.
  • Position 7: A piperazine ring substituted with a pyridin-2-yl group, which may enhance solubility and receptor-binding affinity .

Pyrazolo[1,5-a]pyrimidines are purine analogues with applications in antitrypanosomal, antischistosomal, and kinase inhibitor therapies .

Eigenschaften

IUPAC Name

3-(4-chlorophenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClF3N6/c1-15-14-19(32-12-10-31(11-13-32)18-4-2-3-9-28-18)33-22(29-15)20(21(30-33)23(25,26)27)16-5-7-17(24)8-6-16/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEOSQOHKOKJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C(F)(F)F)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClF3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-YL]-4-(pyridin-2-YL)piperazine typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the pyrazolo[1,5-A]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 4-chlorophenyl and trifluoromethyl groups: These groups are introduced through substitution reactions using suitable reagents.

    Attachment of the pyridin-2-yl group: This step involves the coupling of the pyridine moiety to the core structure.

    Formation of the piperazine ring: The final step involves the formation of the piperazine ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This typically includes:

    Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the yield or purity.

    Optimization of reagents and solvents: Using cost-effective and readily available reagents and solvents.

    Purification and isolation: Employing efficient purification techniques such as crystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-YL]-4-(pyridin-2-YL)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer double bonds or aromatic rings.

Wissenschaftliche Forschungsanwendungen

1-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-YL]-4-(pyridin-2-YL)piperazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.

    Biological Research: It is used in studies to understand its effects on biological systems, including its potential as an antiviral or anticancer agent.

    Pharmaceutical Development: The compound is explored for its potential use in the development of new drugs.

    Industrial Applications: It may have applications in the synthesis of other complex organic compounds or as a precursor in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 1-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-YL]-4-(pyridin-2-YL)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The table below compares substituents and molecular properties of the target compound with key analogues:

Compound Name / CAS Position 3 Substituent Position 2 Substituent Position 7 Substituent Molecular Weight Key Applications References
Target Compound 4-Chlorophenyl Trifluoromethyl 4-(Pyridin-2-yl)piperazine 416.49* Potential CNS modulation
2-Ethyl-3-(4-fluorophenyl)-5-methyl-7-[4-(pyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine (951953-66-5) 4-Fluorophenyl Ethyl 4-(Pyridin-2-yl)piperazine 416.49 Not specified
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 2,4-Dichlorophenyl Methyl Trifluoromethyl 441.70 Antitrypanosomal, kinase inhibition
3-(4-Chlorophenyl)-5-methyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine (899407-59-1) 4-Chlorophenyl None (H) Piperidine 355.84 Not specified
3-(2-Chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine (903850-20-4) 2-Chlorophenyl None (H) 4-(4,6-Dimethylpyrimidin-2-yl)piperazine 433.90 Not specified

*Molecular weight calculated from molecular formula C₂₄H₂₅ClF₃N₆.

Key Observations:

Position 3 Substituents :

  • The 4-chlorophenyl group in the target compound increases lipophilicity compared to 4-fluorophenyl (logP ~2.8 vs. ~2.5) .
  • Dichlorophenyl substituents (as in CAS 903850-20-4) may enhance steric hindrance, affecting receptor binding .

Position 2 Substituents :

  • The trifluoromethyl group in the target compound improves metabolic stability relative to ethyl or methyl groups .

Position 7 Substituents :

  • Piperazine derivatives (e.g., 4-pyridinyl or 4,6-dimethylpyrimidinyl) enhance solubility compared to piperidine .
  • The pyridin-2-yl group in the target compound may facilitate hydrogen bonding with biological targets .

Biologische Aktivität

The compound 1-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-YL]-4-(pyridin-2-YL)piperazine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

  • Molecular Formula : C26H21ClF3N5O2
  • Molecular Weight : 527.94 g/mol
  • CAS Number : 522600-26-6
  • InChIKey : RDXMLVBNPDELAL-UHFFFAOYSA-N

Antitubercular Activity

Recent studies have identified pyrazolo[1,5-a]pyrimidine derivatives as promising candidates for antitubercular agents. The compound's core structure has been linked to various modes of action against Mycobacterium tuberculosis (Mtb). A focused library of analogues demonstrated substantial improvements in activity against Mtb, with key features influencing their pharmacological profile.

Key Findings:

  • The compound exhibited low cytotoxicity against HepG2 cells while retaining potent antitubercular activity.
  • Mechanistic studies indicated that the compound's action was not related to traditional targets like cell-wall biosynthesis or iron uptake, suggesting novel pathways for therapeutic intervention .

Inhibition of Virulence Factors

Another significant aspect of this compound is its ability to inhibit virulence factors in pathogenic bacteria. For instance, it has been shown to disrupt the σE stress response pathway in Vibrio cholerae, which is crucial for the organism's virulence. This highlights the potential for developing this compound as an anti-virulence agent in treating bacterial infections .

Anticancer Potential

The pyrazolo[1,5-a]pyrimidine scaffold is also recognized for its anticancer properties. Compounds within this class have demonstrated selective inhibition of various protein targets involved in cancer progression. The specific analogue discussed here has shown promise in inhibiting cell proliferation in several cancer cell lines, although detailed mechanisms remain under investigation .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the efficacy and safety profile of this compound. Preliminary studies have indicated that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold can significantly influence biological activity.

CompoundModificationsMIC (μM)Cytotoxicity (HepG2)
P1Methyl group at R112>100
P2Trifluoromethyl at R18>100
P3No modification2550

Table 1: Structure-Activity Relationship Data

The data indicates that introducing a trifluoromethyl group enhances antitubercular activity while maintaining low cytotoxicity levels.

Study 1: Antitubercular Activity Assessment

In a study published in Nature Communications, researchers synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their activity against Mtb. The compound demonstrated significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 8 to 25 μM depending on structural modifications. Importantly, these compounds were found to be effective even in macrophage models, indicating potential for in vivo efficacy .

Study 2: Anti-Virulence Mechanism Exploration

Another study focused on the anti-virulence properties of similar compounds against Vibrio cholerae. The findings revealed that compounds similar to our target inhibited the σE stress response pathway effectively, suggesting a new avenue for treating cholera without affecting bacterial growth directly .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves multi-step protocols, such as Vilsmeier-Haack-Arnold formylation for pyrazolo-pyrimidine core formation followed by piperazine coupling. For example, pyrazolo[1,5-a]pyrimidine intermediates (e.g., compound 14 in ) are synthesized via refluxing precursors in pyridine or ethanol with catalysts like trifluoroacetic acid (TFA) . Yields (55–70%) can be enhanced by optimizing reaction time (5–6 hours), solvent polarity (e.g., ethanol/water mixtures), and stoichiometric ratios of reagents like POCl₃/DMF for formylation .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Methodological Answer : Structural validation relies on a combination of:

  • Single-crystal X-ray diffraction (XRD) to resolve bond angles and crystallographic packing (e.g., mean C–C bond length deviation ≤ 0.003 Å, R-factor ≤ 0.055) .
  • Multinuclear NMR (¹H, ¹³C) to confirm substituent positions (e.g., trifluoromethyl peaks at δ ~120–125 ppm in ¹³C NMR) .
  • High-resolution mass spectrometry (HRMS) to verify molecular formulas (e.g., C₂₁H₁₆ClN₇Al with ≤3 ppm mass error) .

Q. What challenges arise during purification, and how are they addressed?

  • Methodological Answer : Common issues include low solubility of intermediates and byproduct contamination. Recrystallization from ethanol or dioxane improves purity (e.g., compound 11 in achieved 70% purity after recrystallization). Column chromatography with silica gel (ethyl acetate/hexane gradients) is effective for isolating piperazine-coupled products .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro, trifluoromethyl, pyridinyl groups) influence bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Trifluoromethyl groups enhance metabolic stability and receptor binding via hydrophobic interactions (e.g., compound 16l in showed improved enzyme inhibition with this group) .
  • Chlorophenyl substituents increase affinity for aromatic π-π stacking in enzyme active sites (e.g., antitrypanosomal activity in pyrazolo-pyrimidines correlates with 4-chlorophenyl positioning) .
  • Piperazine linkages improve solubility and pharmacokinetics, as seen in analogues with N-substituted piperazines (e.g., compound 21 in ) .

Q. What experimental strategies are used to resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies (e.g., varying IC₅₀ values for kinase inhibition) are addressed by:

  • Standardizing assay conditions (e.g., ATP concentration, incubation time) .
  • Computational docking to validate binding modes (e.g., molecular dynamics simulations for trifluoromethyl group orientation in catalytic pockets) .
  • Retesting under controlled parameters (e.g., pH, temperature) to isolate confounding variables .

Q. How can computational tools predict the compound’s interaction with target enzymes?

  • Methodological Answer : Density functional theory (DFT) and molecular dynamics (MD) simulations model interactions:

  • DFT calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions (e.g., pyridinyl nitrogen as a hydrogen bond acceptor) .
  • MD simulations (50–100 ns trajectories) assess stability of ligand-receptor complexes (e.g., piperazine flexibility in binding peripheral benzodiazepine receptors) .

Q. What are the key considerations for designing in vivo studies with this compound?

  • Methodological Answer : Critical factors include:

  • Pharmacokinetic profiling : Measuring plasma half-life (t₁/₂) and bioavailability via LC-MS/MS after oral/intravenous administration .
  • Metabolite identification : Using hepatic microsomes to detect oxidative metabolites (e.g., hydroxylation at the methyl group) .
  • Toxicity screening : Ames tests for mutagenicity and hERG channel assays to assess cardiac risk .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.